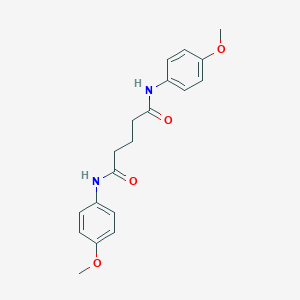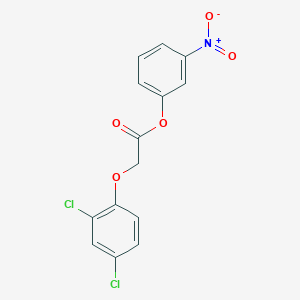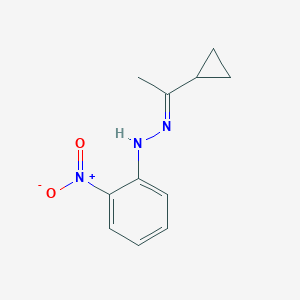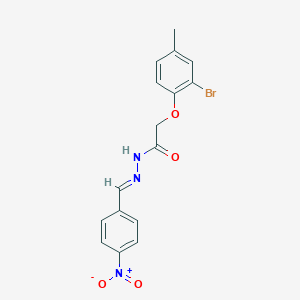
N-(2,4-dichlorophenyl)-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-4-phenylbenzamide is a member of benzamides.
Scientific Research Applications
Molecular Structure and Conformation
- N-(2,4-Dichlorophenyl)-4-Phenylbenzamide exhibits specific molecular conformations, which are significant in understanding its interactions and reactivity. The N-H and C=O bonds in its structure are anti to each other, a conformation observed in similar compounds like N-phenylbenzamide and other benzanilides. This conformation influences the compound's properties and potential applications in various fields (Gowda et al., 2008).
Crystallography and Bonding Characteristics
- The crystal structure of this compound, as well as its bonding parameters, are well-documented. These characteristics are crucial for understanding its behavior in different environments and potential use in material science or pharmaceutical applications (Gowda et al., 2008).
Quantum Chemical Calculations and Antiviral Activity
- A study explored the structure-activity relationship of N-phenylbenzamide analogs using quantum chemical calculations. The research offers insights into the electronic and energy parameters associated with these molecules, which could be vital for developing antiviral drugs (Bourass et al., 2016).
Synthesis and Potential Medical Applications
- The synthesis process of N-phenylbenzamide derivatives, including this compound, is critical for its potential application in medicinal chemistry. Research into its synthesis and characterization provides a foundation for exploring its use in drug development and other pharmaceutical applications (Sary et al., 2015).
properties
Molecular Formula |
C19H13Cl2NO |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-10-11-18(17(21)12-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) |
InChI Key |
LIVMUDVIMKFBTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B324250.png)




![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B324259.png)

![N-(4-{[(4-acetylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B324269.png)

![Methyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B324272.png)